6,8-Dibromo-2-methylquinoline-3-carboxylicacid
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Overview
Description
6,8-Dibromo-2-methylquinoline-3-carboxylic acid is a brominated derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties .
Preparation Methods
The synthesis of 6,8-Dibromo-2-methylquinoline-3-carboxylic acid typically involves bromination of 2-methylquinoline-3-carboxylic acid. One common method is the use of bromine in acetic acid as a solvent, which facilitates the bromination at the 6 and 8 positions of the quinoline ring . Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Chemical Reactions Analysis
6,8-Dibromo-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Scientific Research Applications
6,8-Dibromo-2-methylquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms enhance its binding affinity and specificity towards these targets, leading to various biological effects . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
6,8-Dibromo-2-methylquinoline-3-carboxylic acid can be compared with other brominated quinoline derivatives, such as 8-Bromo-2-methylquinoline-3-carboxylic acid and 6-Bromo-2-methylquinoline-3-carboxylic acid . The presence of two bromine atoms at the 6 and 8 positions makes it unique, providing distinct chemical reactivity and biological activity compared to its mono-brominated counterparts .
Properties
Molecular Formula |
C11H7Br2NO2 |
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Molecular Weight |
344.99 g/mol |
IUPAC Name |
6,8-dibromo-2-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7Br2NO2/c1-5-8(11(15)16)3-6-2-7(12)4-9(13)10(6)14-5/h2-4H,1H3,(H,15,16) |
InChI Key |
HVCVCLKRMYKPLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1C(=O)O)Br)Br |
Origin of Product |
United States |
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